molecular formula C12H15N3O2 B2876365 2-(1H-1,3-benzodiazol-2-yl)-N-(2-methoxyethyl)acetamide CAS No. 519152-81-9

2-(1H-1,3-benzodiazol-2-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2876365
CAS No.: 519152-81-9
M. Wt: 233.271
InChI Key: JZCSISFRRBERBH-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-N-(2-methoxyethyl)acetamide is a chemical compound that belongs to the benzodiazole family This compound is characterized by the presence of a benzodiazole ring fused with an acetamide group, which is further substituted with a methoxyethyl group

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “2-(1H-Benzoimidazol-2-yl)-N-(2-methoxy-ethyl)-acetamide” is not clear due to the lack of studies on this specific compound .

Safety and Hazards

The safety and hazards of “2-(1H-Benzoimidazol-2-yl)-N-(2-methoxy-ethyl)-acetamide” are not known due to the lack of studies on this specific compound .

Future Directions

The future directions for the study of “2-(1H-Benzoimidazol-2-yl)-N-(2-methoxy-ethyl)-acetamide” could involve elucidating its synthesis, studying its physical and chemical properties, understanding its mechanism of action, and assessing its safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-N-(2-methoxyethyl)acetamide typically involves the reaction of 1H-1,3-benzodiazole with N-(2-methoxyethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-benzodiazol-2-yl)acetamide
  • N-(2-methoxyethyl)benzamide
  • 2-(1H-1,3-benzodiazol-2-yl)-N-methylacetamide

Uniqueness

2-(1H-1,3-benzodiazol-2-yl)-N-(2-methoxyethyl)acetamide is unique due to the presence of both the benzodiazole ring and the methoxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-17-7-6-13-12(16)8-11-14-9-4-2-3-5-10(9)15-11/h2-5H,6-8H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCSISFRRBERBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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